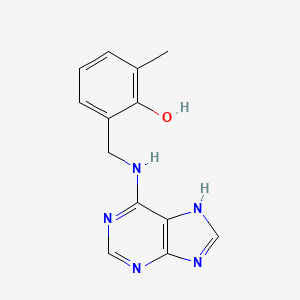
(4R,4'R)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound featuring a bisoxazole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of appropriate oxazoline precursors under controlled conditions. One common method involves the cyclization of diisobutyl-substituted amino alcohols with oxalyl chloride, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxazole derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific chiral centers.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-tert-butyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)
Uniqueness
Compared to similar compounds, (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific diisobutyl substitution, which imparts distinct steric and electronic properties. These properties enhance its utility in asymmetric synthesis and its potential bioactivity.
Propiedades
IUPAC Name |
(4R)-4-(2-methylpropyl)-2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)5-11-7-17-13(15-11)14-16-12(8-18-14)6-10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXGRFLZXEAEF-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=NC(CO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=N[C@@H](CO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
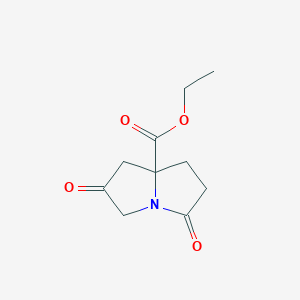



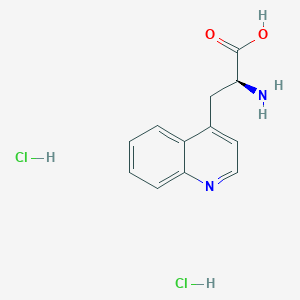

![10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B8145105.png)
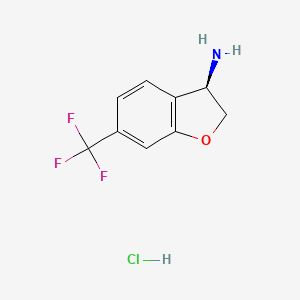
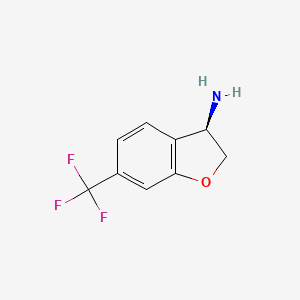

![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B8145129.png)

